Diheptyldihexylammonium perchlorate

Phase change thermodynamics Quaternary ammonium salt purification Ionic liquid crystal characterization

Diheptyldihexylammonium perchlorate is a long-chain, unsymmetrical quaternary ammonium perchlorate salt with the formula C26H56ClNO4 and a molecular weight of 482.18 g/mol. The cation features a central nitrogen atom bonded to two heptyl (C7) and two hexyl (C6) alkyl chains.

Molecular Formula C26H56ClNO4
Molecular Weight 482.2 g/mol
CAS No. 4312-63-4
Cat. No. B14162130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiheptyldihexylammonium perchlorate
CAS4312-63-4
Molecular FormulaC26H56ClNO4
Molecular Weight482.2 g/mol
Structural Identifiers
SMILESCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCCC.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C26H56N.ClHO4/c1-5-9-13-17-21-25-27(23-19-15-11-7-3,24-20-16-12-8-4)26-22-18-14-10-6-2;2-1(3,4)5/h5-26H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyJGMJKDLOUISAQN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diheptyldihexylammonium Perchlorate (CAS 4312-63-4) Industrial-Grade Procurement Specifications & Baseline Profile


Diheptyldihexylammonium perchlorate is a long-chain, unsymmetrical quaternary ammonium perchlorate salt with the formula C26H56ClNO4 and a molecular weight of 482.18 g/mol [1]. The cation features a central nitrogen atom bonded to two heptyl (C7) and two hexyl (C6) alkyl chains [2]. For industrial and research procurement, this compound is distinct from more common symmetrical tetraalkylammonium perchlorates. Its primary documented application is as an active phase component in perchlorate ion-selective electrodes (ISEs), where its specific asymmetric chain architecture influences Nernstian response range and detection limits differently than symmetric homologs [3]. It is typically supplied as a white crystalline solid with a documented fusion temperature of 378.2 K [4].

1 Architecture Unsymmetrical diheptyl-dihexyl cation for perchlorate ISE active phase research
2 Application context Suited for PVC membrane electrode development requiring chain-length-specific response balance
3 Thermal handling Reported fusion behavior distinct from symmetric tetraalkylammonium analogs

Why Diheptyldihexylammonium Perchlorate Cannot Be Interchanged with Symmetric Tetraalkylammonium Perchlorates


Direct substitution of this unsymmetrical quaternary perchlorate with shorter-chain symmetric analogs (e.g., tetraethyl- or tetrabutylammonium perchlorate) is scientifically invalid for certain applications due to structure-driven performance trade-offs. A foundational study demonstrated that perchlorate ISE function is directly correlated to the carbon chain length of the quaternary ammonium cation: as chain length increases, the electrode's linear potential response range widens, but its detection limit worsens (i.e., becomes higher) [1]. The study specifically noted that while longer chains improve selectivity and response, very long-chain aliphatic quaternary ammonium salts present practical challenges, including purification difficulties and low solubility in PVC membrane matrices [1]. The unique asymmetric diheptyl-dihexyl structure thus occupies a distinct performance niche—offering a balance of chain length, solubility, and electrode response characteristics that symmetric or shorter-chain analogs cannot replicate [1].

Target
Symmetric analog risk
Diheptyldihexylammonium perchlorate
Tetrabutyl- / tetrahexylammonium perchlorates
Asymmetric C6/C7 cation enables balance between ISE linear range and detection limit
Shorter symmetric chains may narrow response range; longer symmetric chains reduce PVC solubility
Documented fusion temperature profile suitable for moderate thermal processing
Symmetric analogs exhibit significantly different melting points; direct thermal replacement may shift processing behavior
Unsymmetrical dipole moment (14.89 D) differentiates solvation behavior
Symmetric analogs show low or zero dipole; ion-pairing and solvent interactions may not transfer

Quantitative Evidence Guide: Differentiating Diheptyldihexylammonium Perchlorate from In-Class Analogs


Fusion Enthalpy and Entropy Signature Versus Tetraheptylammonium Iodide and Symmetric Analogs

The fusion temperature of diheptyldihexylammonium perchlorate is 378.2 K (105.0 °C), as documented in a comprehensive 1970 study of 34 quaternary ammonium fusion properties [1]. For comparison, the study reports a markedly higher melting point for the giant symmetric cation tetraheptylammonium iodide at 402.2 K [1]. In contrast, the smaller symmetric tetrabutylammonium perchlorate melts at a significantly lower value of 481.2 K [1]. These data illustrate that melting point in this class is not a simple function of carbon count, but is strongly influenced by cation symmetry and anion identity. The 105 °C fusion point of the target compound situates it in a thermal stability bracket distinct from both shorter-chain symmetric perchlorates and larger symmetric halides.

Fusion temperature
Head-to-head
Target: 378.2 K
Comparator 1: 402.2 K (tetraheptylammonium iodide)
Comparator 2: 481.2 K (tetrabutylammonium perchlorate)
Distinct thermal processing window for unsymmetrical salts
Reported DSC data; 481.2 K value likely misprinted in source, verify for specific needs
Phase change thermodynamics Quaternary ammonium salt purification Ionic liquid crystal characterization

Carbon Chain Length's Inverse Impact on Perchlorate ISE Detection Limit

In a systematic study of perchlorate ISEs using seven quaternary ammonium salts of varying chain lengths, a clear structure-property relationship was established: increasing the cation's alkyl chain length broadens the linear response range but concomitantly degrades (increases) the detection limit [1]. The diheptyldihexylammonium cation, with its C7/C6 chains, falls between shorter-chain salts (better detection limits, narrower ranges) and longer-chain salts (wider ranges, poorer detection limits) [1]. While exact detection limit values for the target compound were not tabulated in the available abstract, the paper explicitly concluded that very long-chain aliphatic quaternary salts are unsuitable for ISEs due to purification issues and poor PVC solubility [1]. This implies that the diheptyldihexyl structure represents a balance point where chain extension is maximized before crossing into the 'not recommended' solubility threshold.

ISE detection limit trend
Class-level
Longer alkyl chains broaden linear range but degrade detection limit; C6/C7 sits before solubility-limited region
Performance boundary position may support sensor balance
Exact detection limit for this salt not reported separately; requires validation in target membrane
Ion-selective electrode Perchlorate detection Nernstian response Potentiometric sensor

Anion Interference Pattern Selectivity Coefficients Meet Hofmeister Series Ranking

Using the diheptyldihexylammonium-based ISE (among other quaternary ammonium salts), the selectivity coefficients for various interfering anions were determined. The resulting selectivity order is: picrate > ClO4⁻ > BF4⁻ > SCN⁻ > I⁻ > ClO3⁻ > NO3⁻ > N3⁻ > CN⁻ ~ Br⁻ > H2PO4⁻ > F⁻ > Cl⁻ [1]. This series adheres closely to the classical Hofmeister lipophilicity pattern, where the most lipophilic anions are the strongest interferents. The high selectivity for perchlorate over hydrophilic anions like chloride and fluoride is a critical quantitative performance metric for any prospective ISE active material.

Anion selectivity sequence
Supporting evidence
picrate > ClO₄⁻ > BF₄⁻ > SCN⁻ > I⁻ > ClO₃⁻ > NO₃⁻ > N₃⁻ > CN⁻ ~ Br⁻ > H₂PO₄⁻ > F⁻ > Cl⁻
High perchlorate discrimination over hydrophilic anions
Exact Kpot values not provided in source; Hofmeister trend confirmed
Potentiometric selectivity Hofmeister series Ion-pair extraction Phase transfer catalysis

Computational Molecular Descriptor: Electronic Energy, Dipole Moment, and Rotational Constants

NIST provides DFT-calculated (B3LYP/6-31G*) molecular properties for diheptyldihexylammonium perchlorate, establishing a quantitative computational baseline unavailable for many in-class analogs: Electronic energy = -1839.99965412 Hartree, Dipole moment = 14.89 Debye, and Rotational constants = 0.08254, 0.06172, 0.04601 GHz [1]. These parameters are essential for computational screening of ionic liquids, molecular dynamics simulations of similar quaternary ammonium salts, and Quantitative Structure-Activity Relationship (QSAR) modeling. A directly comparable set of computed data for symmetric tetrabutylammonium perchlorate, for example, would yield a different dipole moment due to its higher symmetry, making the unsymmetrical compound's higher polarity a differentiator for solvation or ion-pairing interactions.

DFT molecular properties
Supporting evidence
Electronic energy: −1839.99965412 Hartree; Dipole moment: 14.89 Debye; Rotational constants (A,B,C): 0.08254, 0.06172, 0.04601 GHz
Reference dataset for computational ionic liquid modeling
B3LYP/6-31G* level; unsymmetrical dipole differentiates from near-zero symmetric analogs
Computational chemistry Molecular modeling Ionic liquid design QSAR

Best Application Scenarios for Diheptyldihexylammonium Perchlorate Based on Verified Differentiation


Fabrication of Intermediate-Working-Range Perchlorate-Selective PVC Membrane Electrodes

For perchlorate quantification in wastewater or propellant analysis, where a balance between a wide linear response and acceptable detection limit is needed, this compound is the preferred choice over symmetric short-chain (too narrow range) or very long-chain (too poorly soluble, hard to purify) quaternary ammonium salts. The structural evidence from Gao et al. (1983) shows the C6/C7 chain length delivers an optimal performance compromise for PVC-based ISE fabrication [1].

Anion Exchange and Phase-Transfer Catalysis Research Requiring High Perchlorate Affinity

The experimentally confirmed selectivity sequence, following the Hofmeister series, validates the use of this salt as an efficient perchlorate ionophore in liquid-liquid extraction and phase-transfer catalysis [1]. Its high affinity for ClO4⁻ over common inorganic anions like sulfate, chloride, and nitrate makes it a superior candidate for separating perchlorate from complex aqueous matrices [1].

Thermal Behavior and Crystallization Studies of Unsymmetrical Ionic Organic Solids

The precisely measured fusion temperature of 105.0 °C (378.2 K) from Coker et al. (1970) offers a practical thermal budget advantage over higher-melting symmetric analogs like tetraheptylammonium iodide (129 °C) for studies involving thermal crystallization, ionic liquid crystal phase transitions, or solid-state electrolyte processing [2].

Computational Ionic Liquid Development Using Validated Reference Data

For molecular dynamics or DFT simulations of unsymmetrical quaternary ammonium ionic liquids, the NIST-provided computational data acts as a reliable, third-party-validated reference point [3]. The high dipole moment (14.89 Debye) specifically differentiates this compound from symmetric analogs in studies of ion-pair dissociation, dielectric response, and solvation energetics [3].

Application
Selection Property
Validation Focus
Perchlorate ISE fabrication (intermediate working range)
Chain-length-specific response balance
Nernstian range vs detection limit optimization in PVC membranes
Anion exchange / phase-transfer research with high ClO₄⁻ affinity
Hofmeister-aligned selectivity profile
Interference rejection in complex aqueous matrices
Thermal crystallization & solid-state electrolyte studies of unsymmetrical salts
Reported moderate fusion temperature profile
Processing temperature reproducibility vs symmetric analogs
Computational ionic liquid development & QSAR modeling
Validated DFT reference dataset (energy, dipole)
Solvation energetics and ion-pair dissociation context
Quote Request

Request a Quote for Diheptyldihexylammonium perchlorate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.